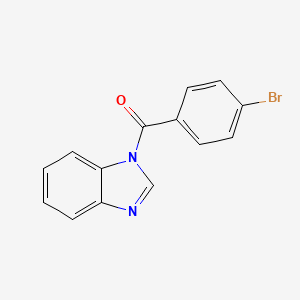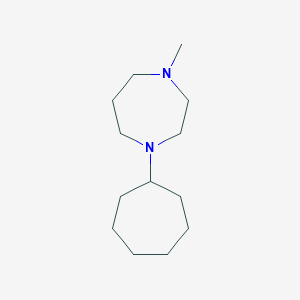
1-cycloheptyl-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives has been explored through various methods, including a user-friendly stereoselective one-pot approach for the synthesis of these compounds by a cyclodehydrative three-component reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes. This method provides an efficient and solvent- and catalyst-free procedure for the direct synthesis of the derivatives, highlighting the versatile approaches to constructing the 1,4-diazepane ring system (E. Sotoca et al., 2009).
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives has been studied using various spectroscopic techniques, including NMR, IR spectroscopy, and mass spectrometry, as well as X-ray diffraction analysis. These studies provide detailed information on the configuration and conformation of the diazepane ring and its substituents, contributing to a better understanding of the structural characteristics of these compounds (S. Moser & K. Vaughan, 2004).
Chemical Reactions and Properties
1,4-diazepane derivatives undergo various chemical reactions, reflecting their reactive nature. The chemical properties of these compounds are influenced by the presence of nitrogen atoms in the ring, which can participate in different chemical transformations, including cycloaddition reactions, and reactions with diazonium salts. These reactions expand the functional diversity of the diazepane derivatives, enabling the synthesis of a wide range of compounds with varied chemical structures (S. Moser & K. Vaughan, 2004).
Propiedades
IUPAC Name |
1-cycloheptyl-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-14-9-6-10-15(12-11-14)13-7-4-2-3-5-8-13/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRJOUJAKNUVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyethyl)-8-(quinoxalin-6-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5669641.png)
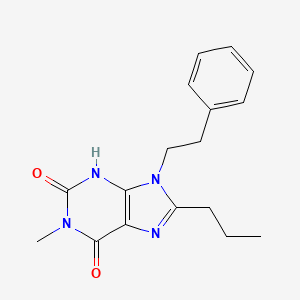
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5669659.png)

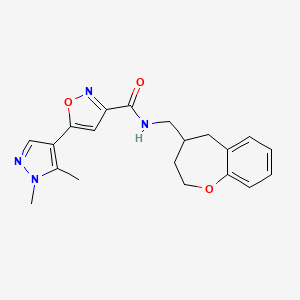
![7-[3-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5669677.png)
![4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5669680.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-5-methylpyrazine](/img/structure/B5669689.png)
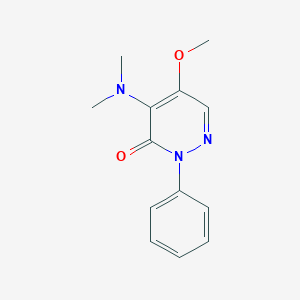
![5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B5669731.png)
![2-[(2-methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5669738.png)
![(1S*,5R*)-6-[(phenylthio)acetyl]-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669742.png)
![[1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5669749.png)
